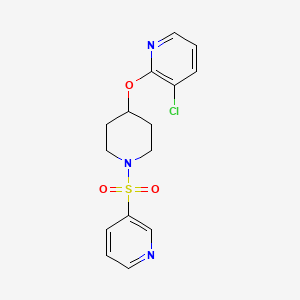
3-Chloro-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex pyridine derivatives often involves multi-step chemical reactions, starting from simpler pyridine compounds. For example, the synthesis of related compounds can include steps like chlorination, sulfonation, and the introduction of the piperidinyl group through nucleophilic substitution or coupling reactions. Shen Li (2012) described the synthesis of a similar compound, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, from 2-amino-4-methylpyridine, demonstrating a typical pathway for introducing chloro and piperidinyl groups to the pyridine ring with an overall yield of about 62% (Shen Li, 2012).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research on compounds related to 3-Chloro-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine includes the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine, showcasing the importance of specific synthesis methods in obtaining pure compounds (Ruano, Alemán, & Cid, 2006).
- The complex Ru(pby)/sub 2/(py)H/sub 2/O/sup 2 +/ has been studied, demonstrating the relevance of complex formation in the context of the oxidation of water and the reduction of oxygen, which are key processes in various scientific applications (Moyer & Meyer, 1981).
- Shen Li's work on synthesizing 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, underlines the importance of specific intermediates in the broader synthesis of pharmacologically relevant compounds (Shen Li, 2012).
Chemical Properties and Analysis
- Studies on the piperidine ring in compounds like the title compound 5′′-(4-Chlorobenzylidene)-4′-(4-chlorophenyl)-5-fluoro-1′,1′′-dimethylindoline-3-spiro-2′-pyrrolidine-3′-spiro-3′′-piperidine-2,4′′-dione provide insight into the structural and chemical properties of these rings, which are crucial for understanding their behavior in various chemical environments (Sundar et al., 2011).
- The synthesis of Fe3O4-SA-PPCA, a nanomagnetic reusable catalyst for synthesizing 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, highlights the application of piperidine derivatives in catalysis, which is a fundamental aspect of chemical research and industry (Ghorbani‐Choghamarani & Azadi, 2015).
Applications in Material Science and Chemistry
- The study of 2-chloroquinoline-3-carbaldehydes and their conversion into a variety of fused quinolines including thieno-, pyridazino-, tropono-, pyrano-, thiopyrano-, and furo-quinolines by Meth-Cohn et al. demonstrates the versatility of these compounds in synthesizing a wide range of chemically significant derivatives (Meth-Cohn, Narine, Tarnowski, Hayes, Keyzad, Rhouati, & Robinson, 1981).
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of various complexes
Mode of Action
Related compounds have been involved in catalytic protodeboronation , which suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been used in suzuki–miyaura (sm) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that this compound might affect similar biochemical pathways.
Result of Action
Related compounds have been used in the synthesis of various complexes , suggesting that this compound might have similar effects.
Action Environment
Related compounds have been used under solvothermal conditions , suggesting that this compound might also be influenced by similar environmental factors.
Propiedades
IUPAC Name |
3-chloro-2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c16-14-4-2-8-18-15(14)22-12-5-9-19(10-6-12)23(20,21)13-3-1-7-17-11-13/h1-4,7-8,11-12H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTZZRNCGNWYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Fluoropyridin-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496843.png)
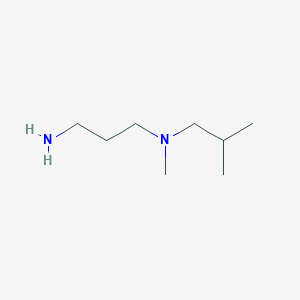
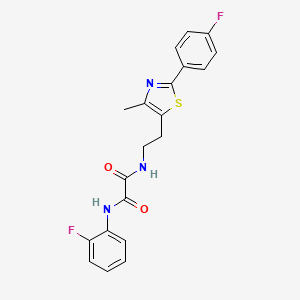
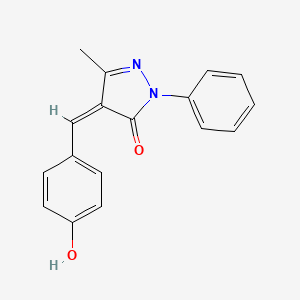
![N-[2-(4-methylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2496849.png)

![4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2496853.png)
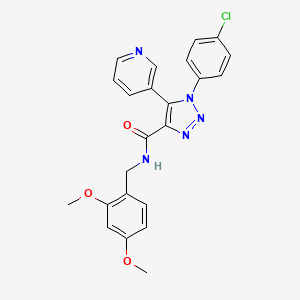
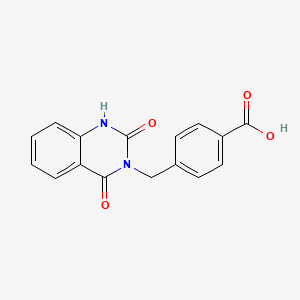

![2-(2-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2496860.png)
